1-苯甲酰基-N-丙基哌啶-4-胺

描述

Molecular Structure Analysis

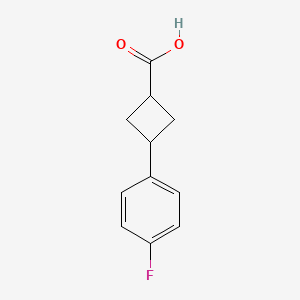

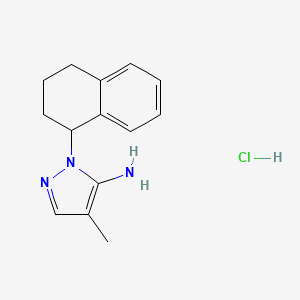

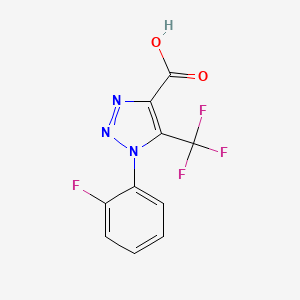

The molecular structure of 1-benzoyl-N-propylpiperidin-4-amine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, a benzoyl group attached to the nitrogen atom of the piperidine ring, and a propyl group also attached to the nitrogen atom.Chemical Reactions Analysis

While specific chemical reactions involving 1-benzoyl-N-propylpiperidin-4-amine are not available, amines in general can undergo a variety of reactions. These include alkylation, acylation, and reactions with acids to form ammonium salts .Physical And Chemical Properties Analysis

1-benzoyl-N-propylpiperidin-4-amine is a liquid at room temperature. The storage temperature is 4 degrees Celsius .科学研究应用

有机合成中的C-H胺化

1-苯甲酰基-N-丙基哌啶-4-胺参与有机合成领域,特别是在C-H胺化过程中。Yoo等人(2011年)的一项研究证明了O-苯甲酰基羟胺在钯催化的N-芳基苯甲酰胺的分子间C-H胺化中的用途,说明了此类化合物在由苯甲酸合成叔和仲芳基烷基胺中的相关性(Yoo, Ma, Mei, Chan, & Yu, 2011).

动力学拆分和机理见解

在Mittal等人(2015年)的一项研究中,通过双催化剂体系实现了外消旋苄基胺(包括类似于1-苯甲酰基-N-丙基哌啶-4-胺的那些)的苯甲酰化,为有机合成中的选择性过程提供了见解(Mittal, Lippert, De, Klauber, Emge, Schreiner, & Seidel, 2015).

在反应机理中的作用

该化合物在反应机理中的参与在Um和Bae(2012年)的一项研究中得到强调,其中苯甲酰部分中取代基的电子性质显着影响某些苯甲酸酯的氨解反应机理(Um & Bae, 2012).

聚合物中的光稳定性

Kósa等人(2006年)研究了聚苯乙烯基质中苯甲酰基团的光过氧化作用形成苯甲酰过氧化物,而1-苯甲酰基-N-丙基哌啶-4-胺之类的衍生物可能在聚合物的稳定中发挥作用(Kósa, Mosnáček, Lukáč, Hrdlovič, Chmela, & Habicher, 2006).

生物偶联中的酰胺键形成

在生物偶联领域,Nakajima和Ikada(1995年)探索了与1-苯甲酰基-N-丙基哌啶-4-胺等化合物相关的酰胺键形成机理,这可能对开发生物偶联物具有重要意义(Nakajima & Ikada, 1995).

安全和危害

作用机制

1-Benzoyl-N-propylpiperidin-4-amine: Mechanism of Action

- The primary targets of 1-benzoyl-N-propylpiperidin-4-amine are not explicitly mentioned in the available literature. However, it is known that piperidine derivatives, to which this compound belongs, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The specific mode of action of 1-benzoyl-N-propylpiperidin-4-amine is not well-documented. However, compounds with a piperidine moiety show a wide variety of biological activities . The exact interaction of 1-benzoyl-N-propylpiperidin-4-amine with its targets and the resulting changes are subjects of ongoing research.

- The specific biochemical pathways affected by 1-benzoyl-N-propylpiperidin-4-amine are not clearly defined in the available literature. However, piperidine derivatives are known to affect various biochemical pathways and enzyme functioning .

- The molecular and cellular effects of 1-benzoyl-N-propylpiperidin-4-amine’s action are not well-documented. However, piperidine derivatives are known to have a wide range of biological activities .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生化分析

Biochemical Properties

The specific biochemical properties of 1-Benzoyl-N-propylpiperidin-4-amine are not well-documented in the literature. Piperidine derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative and the biomolecules it interacts with.

Cellular Effects

The cellular effects of 1-Benzoyl-N-propylpiperidin-4-amine are currently not well-studied. Piperidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Benzoyl-N-propylpiperidin-4-amine is not well-understood at this time. Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The specific metabolic pathways that 1-Benzoyl-N-propylpiperidin-4-amine is involved in are not well-documented in the literature. Piperidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

phenyl-[4-(propylamino)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-10-16-14-8-11-17(12-9-14)15(18)13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRENZOCQINGZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B1520317.png)

![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)

amine hydrochloride](/img/structure/B1520331.png)